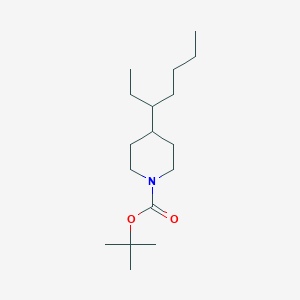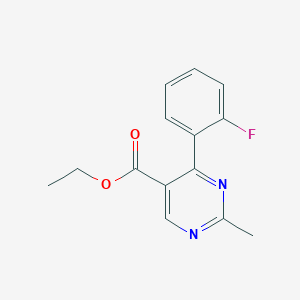
3-(4-Methoxyphenyl)-3-oxopropyl hexadecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Methoxyphenyl)-3-oxopropyl hexadecanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a methoxyphenyl group attached to a propyl chain, which is further connected to a hexadecanoate (palmitate) moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-3-oxopropyl hexadecanoate typically involves esterification reactions. One common method is the reaction between 3-(4-methoxyphenyl)-3-oxopropanoic acid and hexadecanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of catalysts and solvents that can be easily recycled also makes the process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Methoxyphenyl)-3-oxopropyl hexadecanoate can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the ester can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
3-(4-Methoxyphenyl)-3-oxopropyl hexadecanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the formulation of cosmetics and personal care products due to its emollient properties.
Mécanisme D'action
The mechanism of action of 3-(4-Methoxyphenyl)-3-oxopropyl hexadecanoate involves its interaction with various molecular targets. The methoxyphenyl group can interact with enzymes and receptors, modulating their activity. The ester bond can be hydrolyzed by esterases, releasing the active components that exert biological effects. The compound may also affect cellular pathways by altering membrane fluidity and signaling processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-Methoxyphenyl)propyl acetate: Similar structure but with an acetate group instead of hexadecanoate.
3-(4-Methoxyphenyl)-3-oxopropyl butyrate: Similar structure but with a butyrate group instead of hexadecanoate.
3-(4-Methoxyphenyl)-3-oxopropyl octanoate: Similar structure but with an octanoate group instead of hexadecanoate.
Uniqueness
3-(4-Methoxyphenyl)-3-oxopropyl hexadecanoate is unique due to its long-chain fatty acid moiety (hexadecanoate), which imparts specific physicochemical properties such as increased hydrophobicity and potential for incorporation into lipid-based formulations. This makes it particularly useful in applications requiring enhanced solubility in lipid environments, such as in drug delivery systems and cosmetic formulations.
Propriétés
Numéro CAS |
877995-13-6 |
|---|---|
Formule moléculaire |
C26H42O4 |
Poids moléculaire |
418.6 g/mol |
Nom IUPAC |
[3-(4-methoxyphenyl)-3-oxopropyl] hexadecanoate |
InChI |
InChI=1S/C26H42O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-26(28)30-22-21-25(27)23-17-19-24(29-2)20-18-23/h17-20H,3-16,21-22H2,1-2H3 |
Clé InChI |
RPBDWGUTIDYOFT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)OCCC(=O)C1=CC=C(C=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2H-Spiro[piperidine-3,9'-xanthen]-2-one](/img/structure/B12596482.png)



![2-[[[Cyclopentyl(2-fluorobenzoyl)amino]acetyl]amino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B12596505.png)

![4-[(1R,2R)-2-[(dimethylamino)methyl]cyclohexyl]benzene-1,2-diol](/img/structure/B12596516.png)
![3,5-Dioxabicyclo[5.1.0]octane, 8,8-dichloro-4-ethyl-](/img/structure/B12596519.png)
![3-(Decyloxy)-6-{[4-(dodecyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12596523.png)
![Ethyl 5-methyl-3-phenoxy[1,1'-biphenyl]-2-carboxylate](/img/structure/B12596527.png)


![2-Thiophenesulfonamide, N-[2-(1H-indol-3-yl)ethyl]-4-nitro-](/img/structure/B12596546.png)

